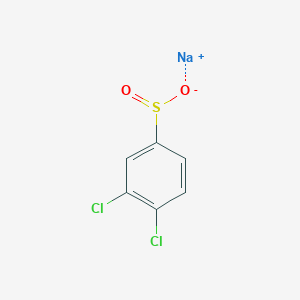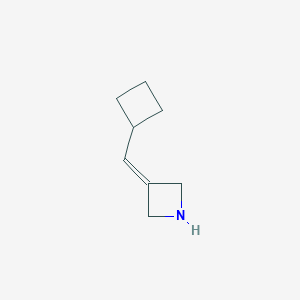
2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine is an organic compound with a complex structure that includes a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloroacetone in the presence of a base to form the benzothiazole ring. This intermediate is then further reacted with ethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine.
Scientific Research Applications
2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one
- Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Uniqueness
2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine is unique due to its specific structure, which includes a benzothiazole ring and an ethylamine side chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H18N2S/c1-11(2)5-3-8-9(7-11)14-10(13-8)4-6-12/h3-7,12H2,1-2H3 |
InChI Key |
BOVFONCNNZPVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)SC(=N2)CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13178404.png)



![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)

![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)

![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)

![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
